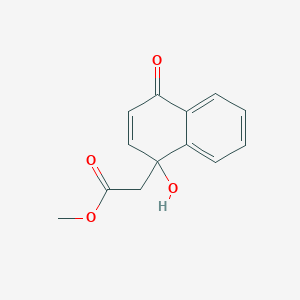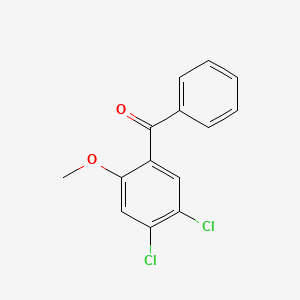
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and a phenyl group attached to a methanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone typically involves the reaction of 4,5-dichloro-2-methoxybenzoyl chloride with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with amines or thiols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to the desired biological or chemical effect.
相似化合物的比较
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanone: Characterized by the presence of chlorine atoms and a methoxy group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4,5-Dichloro-2-methoxy-phenyl)phenyl-amine: Similar structure but with an amino group instead of a carbonyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its overall properties and interactions with other molecules.
属性
分子式 |
C14H10Cl2O2 |
|---|---|
分子量 |
281.1 g/mol |
IUPAC 名称 |
(4,5-dichloro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H10Cl2O2/c1-18-13-8-12(16)11(15)7-10(13)14(17)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI 键 |
LAQBJDAWHNKCBG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



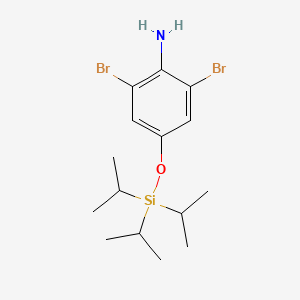
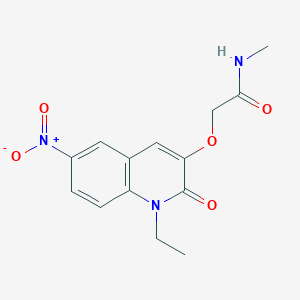
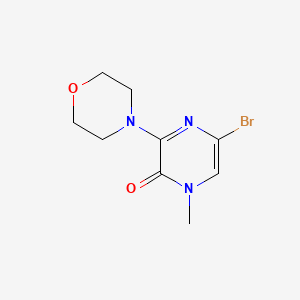



![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)
![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
